molecular formula C13H12N2O4 B11478418 1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11478418
M. Wt: 260.24 g/mol
InChI Key: CBSYKHIQMIFGSK-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a benzodioxole moiety and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common approach is the condensation of a benzodioxole derivative with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, advanced catalytic systems, and rigorous purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, leading to modulation of biological activities. The tetrahydropyrimidine ring can also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of a benzodioxole moiety and a tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-6-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H12N2O4/c1-8-4-12(16)14-13(17)15(8)6-9-2-3-10-11(5-9)19-7-18-10/h2-5H,6-7H2,1H3,(H,14,16,17)

InChI Key

CBSYKHIQMIFGSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=O)N1CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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